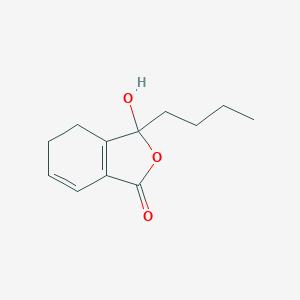

Senkyunolide G

描述

Senkyunolide G is a natural phthalide compound predominantly found in the roots of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. It has garnered significant attention in recent years due to its potential therapeutic applications in treating cardiovascular and neurological disorders.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide G typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. The synthetic route may involve the use of organic solvents like ethanol or methanol, and the reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using advanced extraction and purification technologies. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to achieve high yields and purity. These methods are optimized to minimize the degradation of the compound and to ensure consistency in the quality of the final product.

化学反应分析

Types of Reactions: Senkyunolide G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under an inert atmosphere to prevent unwanted side reactions.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, typically carried out in the presence of catalysts to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced pharmacological activities. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield more stable and less reactive forms of the compound.

科学研究应用

Biological Applications

Senkyunolide G has been extensively studied for its biological effects, particularly its anti-inflammatory and neuroprotective properties.

Therapeutic Applications

This compound shows promise in various therapeutic areas:

- Cardiovascular Health:

-

Neurological Disorders:

- Neuroprotective effects suggest potential applications in treating Alzheimer’s disease and stroke.

- Studies indicate that it can protect neurons from oxidative stress.

- Anti-inflammatory Effects:

Case Studies and Research Findings

- Neuroprotective Study:

- Cardiovascular Research:

- Inflammation Modulation:

作用机制

The mechanism of action of Senkyunolide G involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of inflammatory and oxidative stress pathways.

Molecular Targets:

Inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Oxidative Stress Pathways: The compound enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS), protecting cells from oxidative damage.

Pathways Involved:

Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the activation of NF-κB, a key regulator of inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound modulates the MAPK pathway, which is involved in cellular responses to stress and inflammation.

相似化合物的比较

Senkyunolide I: Known for its cardio-cerebral vascular protective effects.

Senkyunolide N: Exhibits anti-inflammatory and analgesic properties.

Ligustilide: Widely studied for its neuroprotective and anti-inflammatory effects.

Uniqueness of Senkyunolide G: this compound stands out due to its potent anti-inflammatory and neuroprotective properties. Its ability to modulate multiple pathways and its relatively high stability make it a unique and valuable compound for therapeutic applications.

生物活性

Senkyunolide G (SEG) is a naturally occurring phthalide primarily derived from Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and cardiovascular effects. This article explores the pharmacological properties of SEG, supported by relevant studies and data.

Pharmacological Properties

- Anti-inflammatory Effects :

- Cardiovascular Protection :

- Antioxidant Activity :

- Neuroprotective Effects :

The biological activities of SEG are mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : SEG downregulates the production of pro-inflammatory cytokines, thereby mitigating inflammation.

- Regulation of Signaling Pathways : It influences key signaling pathways such as ERK and JNK, which are involved in cell survival and stress responses .

- Calcium Channel Modulation : SEG exhibits calcium-antagonistic activity, which may contribute to its vasodilatory effects by blocking ryanodine receptors and voltage-operated Ca²⁺ channels .

Study on Neuroprotection

A study assessed the effects of SEG on cerebral ischemia in rat models. The results indicated that SEG significantly reduced neurological deficits and improved histological outcomes compared to control groups. The protective effect was attributed to its antioxidant properties and ability to inhibit apoptosis in neural tissues .

Pharmacokinetics

Pharmacokinetic studies reveal that SEG has a small distribution volume (0.10 l/kg) and is extensively bound in plasma (97% bound), indicating its potential for prolonged action within the bloodstream. This characteristic is crucial for its therapeutic efficacy .

Comparative Analysis of Biological Activities

| Property | This compound | Other Senkyunolides |

|---|---|---|

| Anti-inflammatory | Yes | Yes (e.g., Senkyunolide H) |

| Cardiovascular effect | Increased coronary blood flow | Yes (e.g., Senkyunolide I) |

| Antioxidant activity | Significant | Yes (e.g., Senkyunolide I) |

| Neuroprotective | Yes | Yes (e.g., Senkyunolide H) |

| Calcium channel modulation | Present | Yes (e.g., Senkyunolide A) |

属性

IUPAC Name |

3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIFAEPLZJPSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2=C(C=CCC2)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacokinetic profile of Senkyunolide G in humans?

A1: this compound exhibits a small distribution volume (0.10 l/kg) and is extensively bound to plasma proteins (99% bound), specifically albumin []. This high plasma protein binding suggests limited distribution to tissues and organs. Clearance from systemic circulation is likely slower compared to other phthalides in XueBiJing.

Q2: How does the pharmacokinetic profile of this compound compare to Senkyunolide I, another phthalide found in XueBiJing?

A2: this compound and Senkyunolide I, both present in XueBiJing, display contrasting pharmacokinetic behaviors. This compound has a smaller distribution volume (0.10 l/kg) and higher plasma protein binding (99%) than Senkyunolide I (1.32 l/kg distribution volume and 54% unbound) []. This difference suggests that Senkyunolide I might distribute more widely into tissues and have a faster clearance rate compared to this compound.

Q3: Has this compound been identified in other herbal medicines besides XueBiJing?

A3: Yes, this compound has been isolated and identified as a constituent of Angelica sinensis roots [, ]. This plant is a component of Xue-Fu-Zhu-Yu-Tang, a traditional Chinese medicine used for cardiovascular disease, where this compound was identified through HPLC-DAD-ESI-MS analysis [].

Q4: Are there any analytical techniques used to identify and quantify this compound in complex mixtures?

A4: Yes, researchers often utilize high-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS) to identify and quantify this compound within complex mixtures like herbal medicines []. This method allows for separation based on chemical properties and structural confirmation through mass analysis.

Q5: What future research directions are important for understanding the therapeutic potential of this compound?

A5: While the pharmacokinetic profile of this compound has been partially characterized in humans, more research is needed to understand its absorption and metabolism pathways []. Investigating its interactions with drug-metabolizing enzymes and transporters will be crucial. Furthermore, in vitro and in vivo studies are necessary to elucidate its specific mechanisms of action and potential therapeutic targets, going beyond its presence in traditional medicines. This includes exploring its potential in various disease models and assessing its safety profile through toxicology studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。